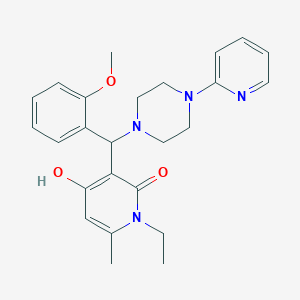
1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- An ethyl group
- A hydroxy group
- A methoxyphenyl moiety
- A piperazine ring substituted with a pyridine group
The molecular formula is C23H26N4O4, and its molecular weight is approximately 414.48 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to dopamine and serotonin.
- Receptor Modulation : The presence of the piperazine and pyridine rings indicates possible interactions with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and neurological function.
- Nitric Oxide Production : Similar compounds have been shown to influence nitric oxide (NO) production, which plays a significant role in vascular regulation and neuroprotection .
Anticancer Activity
Recent research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases:
- Animal models have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective mechanism against neurodegeneration .
Case Studies
Here are notable case studies exploring the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 : Inhibition of Cancer Cell Growth | Demonstrated significant inhibition of growth in breast cancer cell lines when treated with piperazine derivatives. |
| Study 2 : Neuroprotective Effects | Showed reduced neuronal apoptosis in models of Alzheimer's disease using compounds with similar structural features. |
| Study 3 : Antidepressant-like Effects | Found that similar compounds increased serotonin levels in the brain, leading to improved mood-related behaviors in animal models. |
Propriétés
IUPAC Name |
1-ethyl-4-hydroxy-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-4-29-18(2)17-20(30)23(25(29)31)24(19-9-5-6-10-21(19)32-3)28-15-13-27(14-16-28)22-11-7-8-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZVBSXCRXBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














